N,N-dimethylquinolin-2-amine
Description
N,N-Dimethylquinolin-2-amine (molecular formula: C₁₁H₁₂N₂; molecular weight: 172.23 g/mol) is a quinoline derivative featuring a dimethylamino group at the 2-position of the heteroaromatic ring. Its synthesis typically involves nucleophilic substitution, as demonstrated by the reaction of 2-chloroquinoline with dimethylamine, yielding an 82% isolated product (1H NMR: δ 3.15 ppm for N(CH₃)₂; LC-MS: [M + H]⁺ = 173.1) .
This compound is notable for its electron-donating properties, making it a critical component in intramolecular charge transfer (ICT) systems. For example, it serves as the donor (D) in a D-π-A (donor-π-acceptor) configuration for amyloid-β oligomer detection in Alzheimer’s disease research . Its bioactivity profile includes strong binding affinities (docking scores: −8.50 to −10.61) in antioxidant and anti-lung cancer assays .
Properties
CAS No. |
21154-18-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N,N-dimethylquinolin-2-amine |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-8-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3 |
InChI Key |
NEDHXUZHZBDWPK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are highly dependent on the position and nature of substituents. Key analogues include:
Key Observations :
- Electron-Donating Groups: The dimethylamino group in this compound enhances electron donation, critical for ICT-based sensors. In contrast, bulkier substituents like phenethyl (N-phenethylquinolin-3-amine) or benzyl groups (N-benzyl-4-methylquinolin-2-amine) may sterically hinder binding but improve lipophilicity for membrane penetration .
- Positional Effects: 2-Amino derivatives generally exhibit stronger hydrogen-bonding interactions compared to 3-amino isomers, influencing target selectivity. For instance, this compound’s 2-position amine aligns with amyloid-β fragment binding, while 3-substituted analogues target bacterial proteins .
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